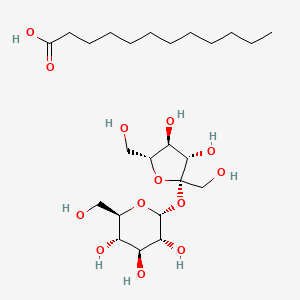

Sucrose, monolaurate

Description

The exact mass of the compound alpha-D-Glucopyranoside, beta-D-fructofuranosyl, dodecanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

37266-93-6 |

|---|---|

Formule moléculaire |

C24H46O13 |

Poids moléculaire |

542.6 g/mol |

Nom IUPAC |

2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dodecanoic acid |

InChI |

InChI=1S/C12H22O11.C12H24O2/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h4-11,13-20H,1-3H2;2-11H2,1H3,(H,13,14)/t4?,5?,6?,7?,8?,9?,10?,11?,12-;/m0./s1 |

Clé InChI |

PVVVEHXCVQRLOC-NSIFZURYSA-N |

SMILES |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

SMILES isomérique |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)O[C@]2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Autres numéros CAS |

37266-93-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

25339-99-5 (Parent) |

Synonymes |

lauryl sucrose |

Origine du produit |

United States |

Foundational & Exploratory

A Historical and Technical Guide to Sucrose Ester Synthesis

Sucrose esters, a versatile class of non-ionic surfactants, have a rich history of development driven by their wide-ranging applications in the food, pharmaceutical, and cosmetic industries. This in-depth technical guide explores the evolution of sucrose ester synthesis, detailing the core methodologies, experimental protocols, and quantitative data that underpin their production.

A Century of Innovation: The History of Sucrose Ester Synthesis

The journey of sucrose esters began in the late 19th century, with early academic explorations laying the groundwork for future commercialization. A pivotal moment arrived in the mid-20th century with the development of a viable industrial synthesis method, which has since been refined and diversified.

The first documented synthesis of a sucrose ester was by Herzfeld in 1880, who prepared sucrose octaacetate.[1] This was followed by the synthesis of sucrose octapalmitate and sucrose octastearate by Hess and Messner in 1921.[1] In 1924, Rosenthal synthesized highly substituted sucrose fatty acid esters using a condensation reaction between sucrose and the acid chloride of drying oil fatty acids in a pyridine solvent.[1] However, these early methods were often inefficient, yielding dark-colored products that required extensive purification, and utilized toxic solvents like pyridine, hindering their commercial viability.[1]

A significant breakthrough occurred in 1939 when Cantor patented a production route for sucrose fatty acid esters from starch factory by-products, using a mixture of pyridine and chloroform or carbon tetrachloride as the solvent.[1] The modern era of sucrose ester production was truly ushered in with a 1952 patent that introduced the concept of transesterification of triglycerides and sucrose in dimethylformamide (DMF).[1] This method proved to be a more promising pathway for commercial-scale synthesis.

Core Synthesis Methodologies

The production of sucrose esters primarily revolves around two main approaches: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and is chosen based on the desired product characteristics and economic considerations.

Chemical Synthesis: The Industrial Workhorse

Chemical synthesis, particularly transesterification, remains the most common method for the industrial production of sucrose esters. This approach involves the reaction of sucrose with fatty acid derivatives, such as fatty acid methyl esters (FAMEs) or triglycerides, in the presence of a basic catalyst.

Transesterification: This is the preferred chemical route as it avoids the formation of water, which can lead to undesirable side reactions and complicates purification.[2] The reaction is typically carried out at elevated temperatures (130°C-250°C) and often employs solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the polar sucrose and nonpolar fatty acid esters.[3][4] However, due to the toxicity of these solvents, significant research has been directed towards developing solvent-free methods.[4][5][6]

Solvent-Free Transesterification: To create more environmentally friendly and cost-effective processes, solvent-free synthesis has emerged as a key area of development.[5][6] These methods often involve melting the reactants together or using emulsifiers to facilitate the reaction between the solid sucrose and liquid fatty acid ester.[2][5]

Esterification: Direct esterification of sucrose with fatty acids is challenging because the acidic conditions required for the reaction can cause the cleavage of the glycosidic bond in sucrose.[7][8] Reaction with fatty acid chlorides is another possibility but is generally considered uneconomical for large-scale production.[9]

Enzymatic Synthesis: A Greener Alternative

Enzymatic synthesis of sucrose esters utilizes lipases as biocatalysts to facilitate the esterification or transesterification reaction.[3][10][11] This method offers several advantages over chemical synthesis, including milder reaction conditions (typically 30°C-70°C), higher regioselectivity, and the avoidance of harsh chemicals and solvents.[3][11] Lipases, such as those from Candida antarctica, can effectively catalyze the reaction between sucrose and fatty acids or their esters.[3][12]

Quantitative Data on Synthesis Parameters

The efficiency and outcome of sucrose ester synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various synthesis methods.

| Parameter | Chemical Synthesis (Transesterification in Solvent) | Chemical Synthesis (Solvent-Free Transesterification) | Enzymatic Synthesis | Reference |

| Temperature | 90°C - 185°C | 100°C - 140°C | 30°C - 70°C | [1][2][3][11] |

| Catalyst | Basic catalysts (e.g., Sodium Methoxide, Potassium Carbonate) | Basic catalysts (e.g., Potassium Carbonate) | Lipases (e.g., Candida antarctica, Candida rugosa) | [1][2][3][13] |

| Solvent | DMSO, DMF, Propylene Glycol | None | Organic solvents (e.g., n-hexane) or solvent-free | [1][3][9][13] |

| Reaction Time | 4 - 6 hours | 4 hours | 10 - 18 hours | [3][5][13][14] |

| Yield | 60% - 75% | ~40% conversion | Up to 90.45% | [2][3][14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of sucrose esters. Below are representative protocols for key synthesis methods.

Protocol 1: Chemical Transesterification (Solvent-Based)

-

Reactant Preparation: Dissolve sucrose and a fatty acid methyl ester (FAME) in dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a basic catalyst, such as sodium methoxide.

-

Reaction: Heat the mixture to approximately 90°C under vacuum. The vacuum helps to remove the methanol byproduct, driving the reaction equilibrium towards the formation of sucrose esters.[1]

-

Purification: After the reaction is complete, the solvent is removed, and the crude product is purified to remove unreacted sucrose, FAMEs, and catalyst residues.

Protocol 2: Solvent-Free Transesterification

-

Reactant Mixture: Mix solid sucrose with a fatty acid methyl ester and a basic catalyst (e.g., potassium carbonate). An emulsifier, such as a pre-existing sucrose ester or a monoglyceride, can be added to improve the contact between the reactants.[2]

-

Reaction: Heat the mixture to 125°C - 135°C under vacuum for approximately 4 hours, continuously removing the methanol byproduct.[5]

-

Purification: The resulting mixture contains sucrose esters, unreacted sucrose, and FAMEs. Purification involves solvent extraction to separate the desired products.[4]

Protocol 3: Enzymatic Synthesis

-

Substrate Preparation: Prepare a mixture of sucrose and a fatty acid methyl ester. A solvent like n-hexane may be used to improve the homogeneity of the reactants.[3]

-

Enzyme Addition: Add a lipase, such as Candida antarctica, to the mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C - 33°C) with agitation (e.g., 250 rpm) for a specified duration (e.g., 10 hours).[3]

-

Enzyme Deactivation and Product Separation: Terminate the reaction by heating to denature the enzyme. The crude sucrose ester is then separated from the reaction mixture by filtration.[3][13]

-

Drying: The filtered product is dried at a low temperature (e.g., 40°C) to obtain the final sucrose ester.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the key chemical reactions and a timeline of the historical development of sucrose ester synthesis.

References

- 1. Sucrose esters - Wikipedia [en.wikipedia.org]

- 2. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. (229c) Process Design and Economic Analysis of the Production of Sucrose Esters Using a Solvent-Free Transesterification | AIChE [proceedings.aiche.org]

- 5. Solvent-free synthesis of Sucrose esters - SELF-ASSEMBLING SUGARS [assemblingsugars.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sucrose fatty acid esters: synthesis, emulsifying capacities, biological activities and structure-property profiles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 10. Sugar ester surfactants: enzymatic synthesis and applications in food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 14. US5756716A - Sugar-ester manufacturing process - Google Patents [patents.google.com]

The Dawn of a Versatile Surfactant: A Technical Guide to the Discovery of Sucrose Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and early development of sucrose fatty acid esters (SFE), a class of non-ionic surfactants that have become indispensable in the pharmaceutical, food, and cosmetic industries. From their initial synthesis in the late 19th century to the development of commercially viable production methods in the mid-20th century, this paper details the key experiments, quantitative data, and evolving methodologies that laid the foundation for the versatile applications of SFEs today.

Early Explorations: From Acetates to Fatty Acid Esters

The journey into the world of sucrose esters began not with the fatty acid derivatives we know today, but with simpler acetate esters.

The First Mention: Herzfeld's Sucrose Octaacetate (1880)

The earliest documented synthesis of a sucrose ester dates back to 1880 when Herzfeld described the preparation of sucrose octaacetate.[1] While not a fatty acid ester, this discovery was a crucial first step in demonstrating that the hydroxyl groups of sucrose could be esterified.

Pioneering Synthesis of True Sucrose Fatty Acid Esters

The early 20th century saw the first successful syntheses of sucrose esters with long-chain fatty acids, marking a significant advancement in the field.

In 1921, Hess and Messner achieved the synthesis of sucrose octapalmitate and sucrose octastearate.[1] This work demonstrated the feasibility of attaching multiple fatty acid chains to the sucrose molecule.

Following this, Rosenthal in 1924 synthesized highly substituted sucrose fatty acid esters using a classical condensation reaction.[1] This method, however, was fraught with challenges, including low yields and the production of dark-colored products that required extensive purification. The use of the toxic solvent pyridine also limited its commercial viability.[1]

The Shift to Commercial Viability: Transesterification

The limitations of early synthesis methods spurred the search for more efficient and scalable processes. This led to the development of transesterification, a key innovation that paved the way for the commercial production of sucrose fatty acid esters.

Cantor's Early Patent (1939)

A significant step towards commercialization was a 1939 patent by Cantor, which described a production route for sucrose fatty acid esters from starch factory by-products.[1] This patent also made the important claim that these products could be utilized as emulsifying agents or fats.[1]

The Breakthrough: The Snell Process (1950s)

The 1950s marked a turning point with the work of Foster Snell and his team, who developed a new synthesis pathway involving the transesterification of triglycerides and sucrose in the solvent dimethylformamide (DMF).[1] This process, outlined in a 1952 patent, was a significant breakthrough that seemed promising for large-scale production. Many of the processes used in commercial production today are still based on this foundational work.[1]

Key Experimental Protocols

Early Esterification (Rosenthal, 1924 - Reconstructed)

This method involved the direct reaction of sucrose with fatty acid chlorides in the presence of a base.

Experimental Workflow:

Caption: Early esterification of sucrose.

Methodology:

-

Sucrose was dissolved in pyridine, which acted as both a solvent and a base to neutralize the hydrogen chloride byproduct.

-

A fatty acid chloride (e.g., from a drying oil fatty acid) was added to the sucrose solution.[1]

-

The reaction mixture was heated to promote esterification.

-

The resulting product was a complex, dark-colored mixture that required significant purification to isolate the sucrose fatty acid esters. The yields were generally low.[1]

Transesterification: The Snell Process (1952 Patent - Reconstructed)

This process represented a major improvement, offering higher yields and a more controlled reaction.

Experimental Workflow:

Caption: The Snell transesterification process.

Methodology:

-

Sucrose was dissolved in a suitable solvent, initially dimethylformamide (DMF).[1]

-

Triglycerides (fats or oils) were added to the solution along with a basic catalyst.

-

The mixture was heated to initiate the transesterification reaction, where the fatty acid chains from the triglycerides are transferred to the sucrose molecules.

-

The reaction produced a mixture of sucrose mono-, di-, and higher esters. The degree of esterification could be controlled by adjusting the molar ratio of the reactants.

-

The solvent was removed, and the product was purified to yield the sucrose fatty acid esters.

Physicochemical Properties: The Concept of Hydrophilic-Lipophilic Balance (HLB)

A key breakthrough in understanding and utilizing surfactants was the development of the Hydrophilic-Lipophilic Balance (HLB) system by William C. Griffin in the late 1940s and early 1950s. This system provides a numerical scale to characterize the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).

Sucrose fatty acid esters are particularly versatile due to their wide range of achievable HLB values, which can be tailored by varying the fatty acid chain length and the degree of esterification.[1]

Table 1: Early Quantitative Data on Sucrose Fatty Acid Esters (Illustrative)

| Property | Sucrose Monolaurate (C12) | Sucrose Monostearate (C18) | Sucrose Dioleate (C18:1) |

| Approximate HLB Value | High (e.g., 15-16) | Medium (e.g., 11) | Low (e.g., 3-5) |

| Solubility | Water-soluble | Dispersible in water | Oil-soluble |

| Primary Function | O/W emulsifier, detergent | O/W emulsifier, stabilizer | W/O emulsifier, emollient |

Note: The specific HLB values for the very first synthesized esters are not well-documented. The values presented are illustrative based on the principles of the HLB system and modern understanding of these compounds.

Early Toxicological and Metabolic Insights

The potential use of sucrose fatty acid esters in food and pharmaceuticals necessitated an early understanding of their safety and metabolic fate. Initial studies, primarily conducted from the 1950s onwards, provided valuable insights.

Metabolic Fate

Early metabolic studies in rats indicated that sucrose esters are largely hydrolyzed in the gastrointestinal tract into sucrose and the constituent fatty acids, which are then absorbed and metabolized through normal physiological pathways. This suggested a favorable safety profile, as the breakdown products are common dietary components.

Acute and Subchronic Toxicity

Early toxicological studies on various sucrose esters, including sucrose acetate isobutyrate (SAIB), were initiated in the late 1950s. These studies generally demonstrated a low order of acute toxicity. Subchronic feeding studies in rats and dogs helped to establish initial safety profiles for regulatory consideration.

Conclusion

The discovery and development of sucrose fatty acid esters represent a significant chapter in the history of surfactant chemistry. From the initial academic curiosities of the late 19th and early 20th centuries to the commercially driven innovations of the mid-20th century, the journey of SFEs highlights the interplay of fundamental research and industrial application. The pioneering work on synthesis, particularly the development of transesterification processes, and the concurrent development of concepts like the HLB system, were crucial in unlocking the potential of these versatile molecules. The early safety and metabolic studies provided the necessary foundation for their widespread acceptance and use in a vast array of products that benefit researchers, scientists, and consumers today.

References

An In-depth Technical Guide to Sucrose Monolaurate: Chemical Structure, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Sucrose monolaurate, a non-ionic surfactant, is gaining significant attention across the pharmaceutical, cosmetic, and food industries due to its favorable safety profile, biodegradability, and versatile physicochemical properties. This technical guide provides a detailed overview of sucrose monolaurate, focusing on its chemical structure, key properties, experimental protocols for its analysis and application, and its mechanisms of action, particularly in drug delivery.

Chemical Structure and Physicochemical Properties

Sucrose monolaurate is an ester formed from sucrose, a disaccharide, and lauric acid, a saturated fatty acid.[1] This amphiphilic structure, consisting of a hydrophilic sucrose head and a lipophilic laurate tail, is the basis for its surfactant properties.[1] The esterification primarily occurs at one of the hydroxyl groups of the sucrose molecule.[1]

General Properties

-

Chemical Name: Sucrose monolaurate[2]

-

CAS Number: 25339-99-5[2]

-

Appearance: White to off-white powder or granular solid.[3]

-

Description: It is a non-ionic detergent used for solubilizing membrane-bound proteins and as a component in pharmaceutical compositions, for instance, for the nasal delivery of opioid antagonists.[4] In cosmetics, it functions as an emulsifying agent, skin conditioner, and surfactant.

Visualization of the Chemical Structure

The structure of sucrose monolaurate consists of a sucrose molecule linked to a lauric acid chain via an ester bond.

Caption: Conceptual diagram of sucrose monolaurate's structure.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of sucrose monolaurate.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₄O₁₂ | |

| Molecular Weight | 524.60 g/mol | [2] |

| Melting Point | 149-153 °C | |

| Boiling Point | 720.293 °C at 760 mmHg | |

| Solubility | ||

| in Water | 5 mg/mL | [5] |

| in DMF | 15 mg/mL | [5] |

| in DMSO | 5 mg/mL | [5] |

| in Ethanol | 10 mg/mL | [5] |

| in PBS (pH 7.2) | 3 mg/mL | [5] |

| Critical Micelle Concentration (CMC) | 0.3-0.4 mM | [6][7] |

| Hydrophilic-Lipophilic Balance (HLB) | Approximately 16 | [8] |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and application of sucrose monolaurate.

Synthesis of Sucrose Monolaurate

A common method for the synthesis of sucrose monolaurate is through a two-stage process involving esterification and transesterification.[9]

Stage 1: Esterification of Lauric Acid to Methyl Laurate

-

Lauric acid and methanol are continuously fed into a mini fixed-bed reactor containing a catalyst such as Amberlyst 15.[9]

-

The reaction is carried out at an elevated temperature (e.g., 110 °C).[9]

-

The resulting methyl laurate is then purified.[9]

Stage 2: Transesterification of Methyl Laurate with Sucrose

-

Sucrose is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).[10]

-

Anhydrous disodium hydrogen phosphate is added as a catalyst.[10]

-

The methyl laurate from Stage 1 is added to the sucrose solution.[9]

-

The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) until the transesterification is complete.[10]

-

The synthesized sucrose monolaurate is then purified from the reaction mixture.[10]

Caption: Workflow for the two-stage synthesis of sucrose monolaurate.

Analysis of Sucrose Monolaurate by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of sucrose esters.[11][12]

Sample Preparation:

-

Accurately weigh approximately 250 mg of the sucrose monolaurate sample into a 50-mL volumetric flask.[3]

-

Dissolve and dilute to volume with tetrahydrofuran.[3]

-

Filter the solution through a 0.45 µm membrane filter prior to injection.[3]

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.[11]

-

Mobile Phase: A gradient of methanol and water is commonly used. For isocratic separation, a mixture such as methanol/water (95:5 v/v) can be employed for analyzing the ratio of monoesters to diesters.[10][11]

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is suitable for detecting sucrose esters which lack a strong UV chromophore.[12]

-

Injection Volume: 20-80 µL, depending on the concentration and detector sensitivity.[3][5]

Membrane Protein Solubilization

Sucrose monolaurate is an effective non-ionic detergent for the solubilization of membrane proteins.[6]

General Protocol:

-

Prepare a membrane suspension from the host cells expressing the target protein.[6]

-

Determine the phospholipid concentration in the membrane suspension.

-

Add sucrose monolaurate to the membrane suspension at a concentration above its CMC (0.4 mM), typically in the range of 0.1% to 4.0% (w/v), to achieve a desired detergent-to-phospholipid molar ratio.[6]

-

Incubate the mixture at 4 °C for a specified period (e.g., 20 minutes) to allow for membrane solubilization.[13]

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.[14]

-

The supernatant containing the solubilized membrane protein can then be collected for further purification steps, often in the presence of a lower concentration of a different, milder detergent like Lubrol PX.[6]

Caption: General workflow for solubilizing membrane proteins.

Mechanism of Action in Drug Delivery

Sucrose monolaurate is recognized as a potent permeation enhancer for the intestinal and transdermal delivery of drugs.[15] Its mechanism of action is multifaceted, primarily involving the reversible disruption of the epithelial barrier.

At the cellular level, sucrose monolaurate has been shown to:

-

Fluidize the plasma membrane: At low concentrations, sucrose esters can increase the fluidity of the cell membrane, which facilitates the transcellular passage of drug molecules.[16]

-

Modulate tight junctions: It can alter the expression and distribution of tight junction proteins, such as ZO-1, leading to the opening of the paracellular pathway for the transport of macromolecules.[15][16]

-

pH-dependent effects: The permeation-enhancing effect of sucrose monolaurate can be influenced by the pH of the environment, which in turn affects the ionization state of the drug molecule. For instance, it has been shown to enhance the penetration of the ionized form of lidocaine.[17]

The concentrations of sucrose monolaurate that induce these effects are often in the same range as those that may cause cytotoxicity, highlighting the importance of careful dose optimization in formulation development.[15]

Caption: Logical relationships in permeation enhancement.

Toxicological Profile

Sucrose monolaurate is generally considered to have a low toxicity profile, which is a key advantage for its use in pharmaceutical and cosmetic products.

-

Cytotoxicity: Studies on Caco-2 cells, a model for the intestinal epithelium, have shown that sucrose monolaurate can be non-toxic at concentrations effective for enhancing drug dissolution.[8][18] However, at higher concentrations required for significant permeation enhancement, some level of cytotoxicity, as measured by LDH release, has been observed.[16]

-

Irritation: Dermal exposure studies indicate that sucrose laurate has a low potential for skin irritation.[19] Eye irritation studies in rabbits suggest a mild irritation potential.[19]

-

Systemic Toxicity: Long-term feeding studies in rats with a mixture of sucrose fatty acid esters, including monolaurate, did not show any toxic or carcinogenic effects at dietary concentrations up to 5%.[2]

Conclusion

Sucrose monolaurate is a versatile and valuable excipient for researchers and professionals in drug development and related fields. Its well-characterized chemical structure and physicochemical properties, combined with a favorable safety profile, make it an attractive candidate for a wide range of applications, from the solubilization of challenging membrane proteins to the enhancement of drug delivery across biological barriers. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the effective utilization of sucrose monolaurate in research and product development.

References

- 1. nbinno.com [nbinno.com]

- 2. Chronic toxicity and carcinogenicity of sucrose fatty acid esters in Fischer 344/DuCrj rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. SUCROSE MONOLAURATE | 25339-99-5 [chemicalbook.com]

- 5. fao.org [fao.org]

- 6. Screening of detergents for solubilization, purification and crystallization of membrane proteins: a case study on succinate:ubiquinone oxidoreductase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Applicability of sucrose laurate as surfactant in solid dispersions prepared by melt technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Analysis of Sucrose Fatty Acid Esters by Supercritical Fluid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Skin permeation enhancement by sucrose esters: a pH-dependent phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cir-safety.org [cir-safety.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Sucrose Monolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose monolaurate, a non-ionic surfactant belonging to the sucrose ester family, is gaining significant attention in the pharmaceutical and biotechnology industries. Its favorable safety profile, biodegradability, and unique physicochemical properties make it an excellent candidate for various applications, including as an emulsifier, solubilizer, and permeation enhancer in drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties of sucrose monolaurate, complete with quantitative data, detailed experimental protocols, and a visualization of its mechanism as a permeation enhancer.

Physicochemical Properties

The functional characteristics of sucrose monolaurate are dictated by its amphiphilic structure, consisting of a hydrophilic sucrose head and a lipophilic laurate tail.[1] This balance of properties governs its behavior in various formulations.

Table 1: Core Physicochemical Properties of Sucrose Monolaurate

| Property | Value | References |

| Chemical Formula | C₂₄H₄₄O₁₂ | [2][3][4] |

| Molecular Weight | 524.60 g/mol | [2][3][4][5][6] |

| Appearance | White to off-white powder | [2][5] |

| Melting Point | 150-152 °C | [2][5][7] |

| Solubility in Water | 5 mg/mL | |

| Solubility in Ethanol | 10 mg/mL | |

| Solubility in DMSO | 5 mg/mL | |

| Critical Micelle Concentration (CMC) | 0.3 - 0.35 mM | [3][8] |

| Hydrophilic-Lipophilic Balance (HLB) | 11 - 16 | [7][9] |

| Surface Tension | Approx. 30-40 mN/m (for sucrose ester solutions) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of sucrose monolaurate.

Determination of Melting Point

The melting point of sucrose monolaurate can be determined using the capillary melting point method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sucrose monolaurate sample is completely dry. If necessary, dry under vacuum.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The melting point is reported as the range between these two temperatures.

Determination of Solubility

The equilibrium solubility of sucrose monolaurate in a given solvent can be determined by the shake-flask method.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of sucrose monolaurate to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent if necessary.

-

Quantify the concentration of sucrose monolaurate in the diluted supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present or can be derivatized) or HPLC.

-

Calculate the solubility in mg/mL or g/L.

Determination of Critical Micelle Concentration (CMC)

The CMC of sucrose monolaurate can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of sucrose monolaurate in deionized water at a concentration well above the expected CMC.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations, both below and above the expected CMC.

-

Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the sucrose monolaurate concentration.

-

The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

-

The CMC is determined from the intersection of the two linear portions of the graph.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value of a non-ionic surfactant like sucrose monolaurate can be estimated using Griffin's method or determined experimentally.

Griffin's Method (Calculation): For esters of polyhydric alcohols and fatty acids, the HLB can be calculated using the formula: HLB = 20 * (1 - S / A) Where:

-

S is the saponification value of the ester

-

A is the acid value of the fatty acid

Experimental Determination (Emulsion Method):

-

Prepare a series of emulsions of a standard oil (e.g., mineral oil) in water, using a blend of two emulsifiers with known HLB values, one high and one low (e.g., Span and Tween series). The total emulsifier concentration should be kept constant.

-

Vary the ratio of the two emulsifiers to create a range of HLB values for the emulsifier blend.

-

Prepare an emulsion using sucrose monolaurate as the sole emulsifier under the same conditions.

-

Observe the stability of all emulsions over time (e.g., by measuring creaming or coalescence).

-

The HLB value of sucrose monolaurate is considered to be the HLB of the blend that produces the most stable emulsion.

Mechanism of Action as a Permeation Enhancer

Sucrose monolaurate is recognized for its ability to enhance the permeation of poorly absorbed drugs across biological membranes. Its primary mechanism of action involves the reversible disruption of the tight junctions between epithelial cells.[10][11]

References

- 1. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The stability of sucrose monolaurate: Rate of formation of lauric acid | Semantic Scholar [semanticscholar.org]

- 4. fao.org [fao.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ora.uniurb.it [ora.uniurb.it]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Synthesis of Sucrose Monolaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of sucrose monolaurate, a biodegradable non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and food industries. The document details the primary synthesis mechanisms, comprehensive experimental protocols, and a comparative analysis of quantitative data from various synthetic routes.

Introduction

Sucrose monolaurate is a sugar ester composed of a hydrophilic sucrose head and a lipophilic laurate tail. This amphipathic structure imparts excellent emulsifying properties. The selective synthesis of the monoester is challenging due to the eight hydroxyl groups on the sucrose molecule with similar reactivity. This guide explores both enzymatic and chemical approaches to achieve high-yield, regioselective synthesis of sucrose monolaurate.

Synthesis Mechanisms

The synthesis of sucrose monolaurate can be broadly categorized into two primary methodologies: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis is favored for its mild reaction conditions and high regioselectivity, often targeting the primary hydroxyl groups of sucrose. Lipases and proteases are the most commonly employed enzymes. The primary mechanism is transesterification, where an acyl donor reacts with sucrose, catalyzed by the enzyme.

A common enzymatic pathway involves the use of a lipase, such as from Candida antarctica or Thermomyces lanuginosus, to catalyze the reaction between sucrose and an acyl donor like vinyl laurate or lauric acid methyl ester.[1][2][3] The "bi-bi ping-pong" mechanism is a widely accepted model for this lipase-catalyzed transesterification.[4]

References

- 1. Lipase-Catalyzed Synthesis of Sucrose Monolaurate and Its Antibacterial Property and Mode of Action against Four Pathogenic Bacteria [mdpi.com]

- 2. Sucrose Monolaurate Reagent|High Purity [benchchem.com]

- 3. Enzymatic synthesis of some sugar-lauric acid esters by lipase from Candida antarctica and their functionalities as emulsifiers and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Self-Assembly and Micellization of Sucrose Monolaurate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose monolaurate (SML), a non-ionic surfactant derived from renewable resources, has garnered significant attention across the pharmaceutical, cosmetic, and food industries due to its biocompatibility, biodegradability, and unique self-assembly properties. This technical guide provides a comprehensive overview of the principles and quantitative aspects of the self-assembly and micellization of sucrose monolaurate in aqueous solutions. Key physicochemical parameters, including the critical micelle concentration (CMC), micelle size, and aggregation number, are presented in detail. Furthermore, this document outlines the experimental protocols for characterizing these properties and explores the thermodynamic drivers of micellization. The role of intermolecular forces, particularly hydrogen bonding, in the aggregation process is also elucidated, offering valuable insights for the formulation and application of SML-based systems in drug delivery and other advanced applications.

Introduction

Sucrose esters, a class of surfactants synthesized from sucrose and fatty acids, are distinguished by their favorable safety profile and environmental footprint.[1] Among these, sucrose monolaurate, a monoester of sucrose and lauric acid, is particularly noted for its surface-active properties and its ability to form well-defined micelles in aqueous environments.[2] The self-assembly of SML into these supramolecular structures is a spontaneous process driven by the hydrophobic effect, which sequesters the lipophilic laurate tails from the aqueous phase, and stabilized by the hydrophilic sucrose headgroups that interface with the surrounding water.

The formation of micelles is a critical phenomenon that dictates the functional properties of SML, including its ability to solubilize poorly water-soluble drugs, enhance permeability across biological membranes, and act as a stabilizing agent in emulsions.[2][3] A thorough understanding of the micellization process is therefore paramount for the rational design and optimization of SML-based formulations in various fields, especially in drug development where it can be employed as an excipient to improve the bioavailability of active pharmaceutical ingredients.[3]

Physicochemical Properties of Sucrose Monolaurate Micelles

The self-assembly of sucrose monolaurate in aqueous solutions is characterized by several key quantitative parameters that describe the onset of micellization and the properties of the resulting micelles.

Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of surfactant at which the formation of micelles becomes significant. Below the CMC, SML molecules exist predominantly as monomers in solution. As the concentration approaches and surpasses the CMC, the monomers spontaneously aggregate to form micelles. The CMC is a crucial parameter as it indicates the minimum concentration of SML required to achieve its desired effects, such as solubilization.

| Parameter | Value | Temperature (°C) | Experimental Method |

| Critical Micelle Concentration (CMC) | 0.3 mM[4] | 25 | Not Specified |

| 3.5 x 10⁻⁴ M[5] | 25 | Not Specified |

Micelle Size (Hydrodynamic Radius)

The size of sucrose monolaurate micelles is typically characterized by their hydrodynamic radius (R_h), which is the effective radius of the hydrated micelle as it diffuses in solution. The size of the micelles can be influenced by factors such as concentration, temperature, and the presence of additives.

| Parameter | Value | Experimental Method |

| Hydrodynamic Radius (R_h) | 29.2 Å (2.92 nm)[3] | Laser Light Scattering |

| Diameter | 5.4 nm[6] | Dynamic Light Scattering, X-ray Scattering |

| Diffusion Coefficient (D) | 68.2 µm²/s[2] | Fluorescence Correlation Spectroscopy |

| Calculated Hydrodynamic Radius (R_h) | 3.58 nm[2] | Fluorescence Correlation Spectroscopy |

Aggregation Number (N_agg)

The aggregation number is the average number of SML molecules that constitute a single micelle. This parameter provides insight into the packing of the surfactant molecules within the micellar structure.

| Parameter | Value | Experimental Method |

| Aggregation Number (N_agg) | 99 | Fluorescence Correlation Spectroscopy[2] |

| 76 | Not Specified[7] |

Thermodynamics of Micellization

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°_mic), enthalpy of micellization (ΔH°_mic), and entropy of micellization (ΔS°_mic) provide a quantitative understanding of the driving forces behind this self-assembly process. For non-ionic surfactants like sucrose monolaurate, the Gibbs free energy of micellization can be estimated from the CMC using the following equation:

ΔG°_mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. The enthalpy and entropy of micellization can be determined from the temperature dependence of the CMC. Studies on sucrose laurate in mixed aqueous polyol systems have shown that both ΔH° and ΔS° are positive.[8]

| Thermodynamic Parameter | Value | Conditions |

| ΔG°_mic | Data not available in search results | |

| ΔH°_mic | Positive (in mixed aqueous polyol systems)[8] | |

| ΔS°_mic | Positive (in mixed aqueous polyol systems)[8] |

Mechanism of Self-Assembly: The Role of Hydrogen Bonding

The self-assembly of sucrose monolaurate is primarily driven by the hydrophobic interactions of the laurate tails. However, the unique structure of the sucrose headgroup, with its multiple hydroxyl groups, allows for the formation of intermolecular hydrogen bonds. This hydrogen bonding between the sucrose headgroups of adjacent SML molecules plays a significant role in the organization and stability of the resulting micellar structures.[6] At higher concentrations, this intermolecular hydrogen bonding can lead to the formation of interconnected, thread-like micellar structures, resembling a "pearl necklace" arrangement.[6] The disruption of these hydrogen bonds, for instance by the addition of urea, leads to a significant reduction in viscosity and micelle clustering, confirming the crucial role of this interaction in the supramolecular organization of SML.[6]

References

- 1. Sucrose Monoester Micelles Size Determined by Fluorescence Correlation Spectroscopy (FCS) | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Micellization and solubilization behavior of sucrose laurate, a new pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Sucrose monolaurate self-assembly via hydrogen bonding: role of surfactant concentration and urea – LCPE [lcpe.uni-sofia.bg]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. researchgate.net [researchgate.net]

The Genesis of a Bitter Compound: Early Methodologies in Sucrose Octaacetate Preparation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sucrose octaacetate, a derivative of common table sugar, is renowned not for its sweetness, but for its intense bitterness. This property has led to its use in a variety of applications, from denaturing alcohol to serving as a bitterant in nail-biting deterrents and animal repellents. The journey to understanding and synthesizing this compound began in the latter half of the 19th century, with early chemists devising methods that laid the groundwork for its production. This technical guide delves into the core early methods for the preparation of sucrose octaacetate, providing detailed experimental protocols, comparative data, and a visualization of the synthetic workflows.

The initial synthesis of sucrose octaacetate is credited to P. Schutzenberger in 1865, with its purification and characterization being more thoroughly described by A. Herzfeld in 1887.[1] These early investigations primarily revolved around the acetylation of sucrose using acetic anhydride in the presence of a catalyst. The most common catalysts employed during this pioneering era were sodium acetate, pyridine, and zinc chloride. Each of these catalysts offered a different approach to the esterification of the eight hydroxyl groups of sucrose, influencing reaction conditions, yield, and the nature of the final product.

Comparative Overview of Early Synthetic Methods

The choice of catalyst was a critical determinant in the early preparations of sucrose octaacetate, affecting reaction time, temperature, and overall yield. The following table summarizes the quantitative data available from early and representative later studies of these methods.

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Sodium Acetate | Sucrose, Acetic Anhydride, Anhydrous Sodium Acetate | Reflux, 5-10 minutes after dissolution, followed by an additional 5 minutes of heating. | 50-60% | 89 |

| Pyridine | Sucrose, Acetic Anhydride, Pyridine | Not explicitly detailed in early accessible literature, but generally noted to give better yields than sodium acetate.[2][3] | >60% (Implied) | Not specified |

| Zinc Chloride | Sucrose, Acetic Anhydride, Zinc Chloride | Not explicitly detailed in early accessible literature, but noted for high efficiency. | ~70% | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the key early methods of sucrose octaacetate preparation.

Method 1: Acetylation using Sodium Acetate as a Catalyst

This procedure is based on a well-documented method that is representative of the early sodium acetate-catalyzed synthesis.[2][3]

Materials:

-

Sucrose: 2.0 g (5.8 mmol)

-

Anhydrous Sodium Acetate: 1.0 g (12 mmol)

-

Acetic Anhydride: 10 mL (10.8 g, 106 mmol)

-

Ice: 50 g

-

Distilled Water

-

95% Ethanol

Procedure:

-

To a dry round-bottomed flask equipped with a reflux condenser and a drying tube, add 2.0 g of sucrose, 1.0 g of anhydrous sodium acetate, and a boiling chip.

-

Carefully add 10 mL of acetic anhydride to the flask.

-

Heat the mixture until it just begins to reflux. An exothermic reaction may occur, and the heating should be controlled.

-

Continue heating at reflux until all the reactants have dissolved (approximately 5-10 minutes).

-

After complete dissolution, continue heating for an additional 5 minutes.

-

Allow the flask to cool until it is warm to the touch.

-

In a separate beaker, prepare a mixture of 50 g of ice and 50 mL of distilled water.

-

Pour the warm reaction mixture into the ice-water mixture while stirring with a glass rod.

-

Continue stirring for 5-10 minutes. The product will separate as a thick, viscous syrup that may adhere to the beaker and stirring rod.

-

Decant the aqueous layer from the syrup.

-

Add 100 mL of fresh distilled water to the beaker and stir for 5 minutes to wash the syrup.

-

Decant the water. Repeat this washing step two more times with 100 mL portions of distilled water.

-

After the final wash, carefully decant as much water as possible from the product.

-

To crystallize the sucrose octaacetate, dissolve the syrup in a minimal amount of hot 95% ethanol (approximately 10-20 mL).

-

Allow the solution to cool slowly to room temperature. Seeding with a small crystal of sucrose octaacetate may be necessary to induce crystallization.

-

If crystallization does not occur, cooling the solution in an ice bath may be effective.

-

Collect the crystals by suction filtration, wash with a small amount of cold 95% ethanol, and air dry.

Method 2: Acetylation using Pyridine as a Catalyst (Generalised Early Method)

Conceptual Procedure:

-

Dissolving sucrose in an excess of pyridine.

-

Slowly adding acetic anhydride to the solution, likely with cooling to control the exothermic reaction.

-

Allowing the reaction to proceed, possibly at room temperature or with gentle heating.

-

Quenching the reaction by pouring the mixture into ice water.

-

Extracting the product with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

Washing the organic extract to remove pyridine and acetic acid.

-

Drying the organic layer and evaporating the solvent to obtain the crude product.

-

Recrystallization from ethanol to purify the sucrose octaacetate.

Method 3: Acetylation using Zinc Chloride as a Catalyst (Generalised Early Method)

Conceptual Procedure:

-

A mixture of sucrose and a catalytic amount of anhydrous zinc chloride would be prepared.

-

Acetic anhydride would be added as the acetylating agent.

-

The reaction mixture would likely be heated to ensure the completion of the reaction.

-

The workup would involve pouring the reaction mixture into water to hydrolyze the excess acetic anhydride and precipitate the crude sucrose octaacetate.

-

The crude product would then be collected and purified by washing and recrystallization from ethanol.

Experimental Workflows

The logical progression of each synthetic method can be visualized as a workflow diagram.

Caption: Workflow for Sodium Acetate-Catalyzed Synthesis.

References

A Historical and Technical Guide to Sucrose Ester Production via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and core methodologies for producing sucrose esters through transesterification. Sucrose esters, a versatile class of non-ionic surfactants, are synthesized from the esterification of sucrose with fatty acids. Their wide-ranging applications in the food, pharmaceutical, and cosmetic industries stem from their biodegradability, biocompatibility, and tunable hydrophilic-lipophilic balance (HLB). This document provides a comprehensive overview of the historical development of production methods, detailed experimental protocols for key synthesis routes, and a comparative analysis of quantitative data.

A Journey Through Time: The History of Sucrose Ester Synthesis

The exploration of sucrose esters began in the late 19th and early 20th centuries with initial syntheses of sucrose octaacetate and other highly substituted esters.[1] However, the journey to commercially viable and versatile sucrose esters, particularly those with surfactant properties, has been marked by a series of key innovations in reaction methodology. The primary challenge has always been to efficiently react hydrophilic sucrose with lipophilic fatty acids or their derivatives.

Early methods for producing sucrose esters involved the reaction of sucrose with fatty acid chlorides in the presence of pyridine.[1] This process, while demonstrating the feasibility of sucrose esterification, was economically impractical and yielded dark-colored products that required extensive purification.[1]

A significant breakthrough came with the development of transesterification , a process that reacts sucrose with a fatty acid ester, typically a methyl or ethyl ester, in the presence of a catalyst. This approach avoids the harsh conditions of direct esterification and the use of toxic reagents like acid chlorides.[2] The history of transesterification for sucrose ester production can be broadly categorized into three main evolutionary pathways: solvent-based processes, solvent-free (melt) processes, and enzymatic processes.

The Solvent Era: Pioneering Homogeneous Reactions

The initial commercial processes for sucrose ester production relied on the use of solvents to overcome the immiscibility of sucrose and fatty acid esters. In the 1950s, researchers developed a process that utilized N,N-dimethylformamide (DMF) as a solvent, in which both sucrose and fatty acid methyl esters are soluble.[3][4][5] This allowed for a homogeneous reaction mixture, leading to higher yields and better control over the degree of esterification.[4] Basic catalysts, such as potassium carbonate or sodium methoxide, were employed to facilitate the transesterification reaction.[1]

Subsequently, dimethyl sulfoxide (DMSO) was introduced as a less hazardous and more economical alternative to DMF.[1][5] The solvent-based approach, while effective, presented challenges related to solvent toxicity and the need for extensive purification to remove residual solvent, particularly for applications in the food and pharmaceutical industries.[1][4][5]

The Rise of Solvent-Free and Emulsion Processes: Towards Greener Chemistry

In response to the drawbacks of solvent-based methods, research efforts shifted towards developing solvent-free processes. The melt process involves reacting molten sucrose with a fatty acid ester at high temperatures (170-190°C) in the presence of a basic catalyst.[1] While this eliminates the need for a solvent, the high temperatures can lead to sucrose degradation and the formation of dark-colored byproducts.[1]

To mitigate the harsh conditions of the melt process, the emulsion process was developed. This method utilizes a microemulsion to facilitate the reaction between sucrose and a fatty acid methyl ester.[1] Propylene glycol is often used as a solvent to dissolve the sucrose, and an emulsifier, such as a fatty acid soap, is added to create a stable emulsion with the fatty acid ester.[1] The reaction is carried out at a lower temperature (130-135°C), and the propylene glycol is subsequently removed by vacuum distillation.[1]

Another variation of the solvent-free approach involves the use of a fatty acid soap and a basic catalyst in the presence of a small amount of water to initially dissolve the sucrose. The water is then removed under vacuum to form a molten mixture where the transesterification takes place at temperatures between 110-175°C.[1]

The Enzymatic Revolution: A Green and Selective Alternative

The most recent evolution in sucrose ester production is the use of enzymatic transesterification . This method employs lipases as biocatalysts to facilitate the reaction between sucrose and fatty acid esters. Enzymatic synthesis offers several advantages, including milder reaction conditions (typically 30-70°C), high regioselectivity, and the elimination of harsh chemical catalysts and solvents.[3] Lipases, such as those from Candida antarctica, can catalyze the transesterification in the presence of a minimal amount of an organic solvent to aid in substrate solubility.[3] While enzymatic processes are highly promising for producing high-purity sucrose esters, challenges related to enzyme cost and stability have historically limited their large-scale industrial adoption.[5]

Experimental Protocols

This section provides detailed methodologies for the key transesterification processes described above.

Solvent-Based Transesterification in Dimethyl Sulfoxide (DMSO)

This protocol describes a typical laboratory-scale synthesis of sucrose esters using DMSO as a solvent.

Materials:

-

Sucrose

-

Fatty Acid Methyl Ester (e.g., Methyl Palmitate)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Lactic Acid (for neutralization)

Procedure:

-

Preparation: In a reactor equipped with a stirrer, thermometer, and vacuum line, dissolve 100 parts of sucrose in 321 parts of anhydrous DMSO.

-

Dehydration: Heat the mixture to boil the DMSO under reduced pressure (e.g., 2.67 kPa) and reflux for 20 minutes to remove any residual water. Distill off a small portion of the DMSO to ensure an anhydrous system.

-

Reaction: Cool the mixture to the desired reaction temperature (e.g., 90°C). Add 20 parts of methyl palmitate and approximately 0.31 parts of anhydrous potassium carbonate.

-

Monitoring: Maintain the reaction at 90°C under reduced pressure for 3 hours. The progress of the reaction can be monitored by techniques such as HPLC to determine the conversion of the fatty acid methyl ester.

-

Neutralization: After the reaction is complete (typically >99% conversion of the methyl ester), cool the mixture and neutralize the catalyst by adding a stoichiometric amount of an acid, such as a 50% aqueous solution of lactic acid.[6]

-

Purification: The crude reaction mixture contains sucrose esters, unreacted sucrose, DMSO, and the neutralized catalyst. Purification can be achieved through various methods, including solvent extraction and chromatography.

Solvent-Free (Melt) Transesterification with an Emulsifier

This protocol outlines a solvent-free synthesis using an emulsifier to enhance the reaction between sucrose and a fatty acid methyl ester.

Materials:

-

Sucrose

-

Fatty Acid Methyl Ester (e.g., Methyl Palmitate)

-

Potassium Carbonate (K₂CO₃)

-

Emulsifier (e.g., Potassium Palmitate or a commercial sucrose ester)

Procedure:

-

Homogenization: Prepare a mixture with a specific molar ratio of fatty acid methyl ester to sucrose (e.g., 2.5:1). Add the catalyst, potassium carbonate (e.g., 5% by weight of the total mixture), and the emulsifier at a desired concentration (e.g., 5-15% by weight).[2]

-

Pre-treatment: Homogenize the mixture at high speed (e.g., 16,000 rpm) and a moderate temperature (e.g., 50°C) before initiating the reaction.[2]

-

Reaction: Transfer the homogenized mixture to a reactor and heat to the reaction temperature (e.g., 100-140°C) under vacuum. The vacuum helps to remove the methanol byproduct, driving the reaction to completion.[2]

-

Monitoring: The reaction progress is monitored by analyzing the consumption of the fatty acid methyl ester and the production of sucrose esters using HPLC.[2]

-

Work-up: After the desired conversion is achieved, the reaction is stopped by cooling the mixture. The crude product, a mixture of sucrose esters, unreacted sucrose, fatty acid methyl ester, and catalyst, can be purified by solvent extraction.

Enzymatic Transesterification

This protocol details the synthesis of sucrose esters using a lipase catalyst.

Materials:

-

Sucrose

-

Fatty Acid Methyl Ester (derived from a suitable oil, e.g., crude palm kernel oil)

-

Lipase (e.g., from Candida antarctica)

-

n-Hexane (as solvent)

Procedure:

-

Substrate Preparation: Use a pre-synthesized fatty acid methyl ester.

-

Reaction Setup: In a reaction vessel, combine 25 grams of sucrose and the fatty acid methyl ester at a specific ratio (e.g., 0.6 g/mL). Add n-hexane as a solvent to improve the homogeneity of the mixture.[3]

-

Enzymatic Reaction: Add the Candida antarctica lipase at a specific ratio to the substrate (e.g., 0.1-0.5% w/w).[3] Maintain the reaction at a mild temperature (e.g., 30-33°C) with constant stirring (e.g., 250 rpm).[3]

-

Reaction Time: The reaction is allowed to proceed for a specified duration (e.g., 2-10 hours).[3]

-

Product Isolation: After the reaction, separate the crude sucrose ester from the reaction mixture by vacuum filtration.

-

Drying: Dry the filtrate at a low temperature (e.g., 40°C) to obtain the crude sucrose ester.[3]

-

Analysis: The conversion of sucrose to sucrose ester can be determined quantitatively using techniques like refractometry or spectrophotometry against a standard curve.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for the different transesterification methods, allowing for a comparative analysis of their efficiencies.

Table 1: Solvent-Based Transesterification

| Solvent | Fatty Acid Ester | Catalyst | Temperature (°C) | Pressure | Time (h) | Conversion of FAME (%) | Reference |

| DMSO | Methyl Palmitate | K₂CO₃ | 90 | 2.67 kPa | 3 | >99 | [6] |

Table 2: Solvent-Free Transesterification with Emulsifiers

| Emulsifier | Emulsifier Conc. (wt%) | Temperature (°C) | Methyl Palmitate Conversion (%) | Monoester Content in Product (%) | Reference |

| Sucrose Palmitate | 5 | 140 | ~40 | ~55 | [2] |

| Sucrose Palmitate | 10 | 140 | ~45 | ~60 | [2] |

| Sucrose Palmitate | 15 | 140 | ~50 | ~50 | [2] |

| Potassium Palmitate | 5 | 140 | ~55 | ~65 | [2] |

| Potassium Palmitate | 10 | 140 | ~60 | ~68 | [2] |

| Potassium Palmitate | 15 | 140 | ~65 | ~60 | [2] |

| Glyceryl Monostearate | 5 | 140 | ~30 | ~60 | [2] |

| Glyceryl Monostearate | 10 | 140 | ~35 | ~62 | [2] |

| Glyceryl Monostearate | 15 | 140 | ~40 | ~58 | [2] |

Table 3: Enzymatic Transesterification

| Lipase Source | Substrate | Enzyme Ratio (% w/w) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Candida antarctica | Methyl Ester from CPKO | 0.1 | 30-33 | 10 | ~85 | [3] |

| Candida antarctica | Methyl Ester from CPKO | 0.2 | 30-33 | 10 | ~88 | [3] |

| Candida antarctica | Methyl Ester from CPKO | 0.3 | 30-33 | 10 | ~89 | [3] |

| Candida antarctica | Methyl Ester from CPKO | 0.4 | 30-33 | 10 | 90.45 | [3] |

| Candida antarctica | Methyl Ester from CPKO | 0.5 | 30-33 | 10 | ~90 | [3] |

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the different transesterification processes.

Caption: Workflow for solvent-based sucrose ester production.

References

- 1. US3792041A - Process for synthesizing sucrose esters of fatty acids - Google Patents [patents.google.com]

- 2. Production of sucroesters using solvent-free reactive systems containing emulsifiers [redalyc.org]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (229c) Process Design and Economic Analysis of the Production of Sucrose Esters Using a Solvent-Free Transesterification | AIChE [proceedings.aiche.org]

- 6. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Solubility and Thermal Stability of Sucrose Monolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose monolaurate, a monoester of sucrose and lauric acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and emulsifying properties make it an attractive excipient for various formulations. A thorough understanding of its solubility and thermal stability is paramount for its effective utilization in product development and for ensuring the stability and shelf-life of final products. This technical guide provides a comprehensive overview of the solubility of sucrose monolaurate in various solvents and its behavior under thermal stress, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Solubility of Sucrose Monolaurate

The solubility of sucrose monolaurate is dictated by its amphiphilic nature, possessing a hydrophilic sucrose head and a lipophilic laurate tail. This structure allows it to have appreciable solubility in both aqueous and organic solvents, a key characteristic for its function as an emulsifier.

Quantitative Solubility Data

The solubility of sucrose monolaurate in various solvents at ambient temperature is summarized in the table below. It is important to note that the solubility can be influenced by the purity of the sucrose monolaurate, including the presence of di- and triesters.

Table 1: Solubility of Sucrose Monolaurate in Various Solvents at 25 ± 2 °C

| Solvent | Solubility ( g/100 mL) |

| Water | > 1.0 |

| Ethanol | > 1.0 |

| Isopropyl alcohol | > 1.0 |

| Tetraglycol | > 1.0 |

| Cinnamon essential oil | > 1.0 |

| Oregano essential oil | 0.1 - 1.0 |

| Clove essential oil | > 1.0 |

| Isopropyl myristate | < 0.1 |

Data extracted from Vlaia et al. (2021).

Factors Affecting Solubility

Temperature: The solubility of sucrose monolaurate in both water and organic solvents generally increases with temperature. Heating can be employed to dissolve higher concentrations of the surfactant, which may remain in a supersaturated state upon cooling under certain conditions.

Solvent Polarity: As evidenced by the data in Table 1, sucrose monolaurate exhibits good solubility in polar solvents like water and short-chain alcohols. Its solubility decreases in less polar organic solvents.

Purity: Commercial grades of sucrose monolaurate often contain varying amounts of di- and poly-esters. A higher content of monoesters generally leads to greater water solubility and a higher hydrophilic-lipophilic balance (HLB) value.

Thermal Stability of Sucrose Monolaurate

The thermal stability of sucrose monolaurate is a critical parameter for processing and storage. Degradation can occur through hydrolysis of the ester or glycosidic bond, or through thermal decomposition at elevated temperatures.

Thermal Analysis Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of sucrose monolaurate.

Differential Scanning Calorimetry (DSC): DSC analysis of sucrose monolaurate reveals its melting behavior. While pure sucrose has a melting and decomposition range of 160-186°C, sucrose monolaurate typically exhibits a melting point around 150°C . This endothermic transition is a key indicator of the physical stability of the solid form.

Factors Affecting Thermal Stability

pH: The stability of sucrose monolaurate is highly dependent on the pH of the medium. It exhibits maximum stability in the pH range of 4 to 8. Under acidic conditions (pH < 4), hydrolysis of the glycosidic bond in the sucrose moiety is favored. In alkaline conditions (pH > 8), saponification (hydrolysis) of the ester linkage occurs, leading to the formation of sucrose and laurate salts.

Temperature: As with most chemical compounds, the rate of degradation of sucrose monolaurate increases with temperature. The kinetics of hydrolysis follow the Arrhenius equation, with the rate constant increasing exponentially with temperature.

The workflow for assessing the stability of sucrose monolaurate is depicted in the following diagram:

Workflow for Sucrose Monolaurate Stability Assessment

Experimental Protocols

Determination of Equilibrium Solubility

This protocol describes the shake-flask method for determining the equilibrium solubility of sucrose monolaurate in a given solvent.

Materials:

-

Sucrose monolaurate (high purity)

-

Solvent of interest

-

Conical flasks with stoppers

-

Shaking incubator or water bath with orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of sucrose monolaurate to a conical flask containing a known volume of the solvent.

-

Stopper the flask securely and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of sucrose monolaurate in the diluted filtrate using a validated HPLC method or another appropriate technique.

-

Calculate the solubility in g/100 mL or other desired units.

Differential Scanning Calorimetry (DSC) Analysis

This protocol outlines the general procedure for analyzing the thermal transitions of sucrose monolaurate using DSC.

Materials:

-

Sucrose monolaurate sample

-

DSC instrument

-

Aluminum or hermetic DSC pans and lids

-

Crimper for sealing pans

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Accurately weigh a small amount of the sucrose monolaurate sample (typically 2-5 mg) into a DSC pan.

-

Seal the pan hermetically using a crimper. Prepare an empty sealed pan to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 200°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of melting.

Thermogravimetric Analysis (TGA)

This protocol provides a general method for evaluating the thermal decomposition of sucrose monolaurate using TGA.

Materials:

-

Sucrose monolaurate sample

-

TGA instrument

-

TGA sample pans (e.g., platinum or alumina)

-

Inert or oxidative purge gas (e.g., nitrogen or air)

Procedure:

-

Accurately weigh a sample of sucrose monolaurate (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature ranges of major weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

The logical relationship for selecting an appropriate analytical technique based on the property of interest is illustrated below:

Selection of Analytical Techniques

Conclusion

This technical guide has provided a detailed overview of the solubility and thermal stability of sucrose monolaurate, crucial properties for its application in various scientific and industrial fields. The quantitative data presented in tabular format, along with the detailed experimental protocols, offer a practical resource for researchers and formulation scientists. The provided diagrams visually summarize key workflows and logical relationships, aiding in the comprehension of the analytical approaches to characterizing this important surfactant. A thorough understanding and consideration of these properties will facilitate the development of stable and effective products utilizing sucrose monolaurate.

Methodological & Application

Enzymatic Synthesis of Sucrose Monolaurate Using Lipase: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose monolaurate (SML) is a non-ionic surfactant with a wide range of applications in the food, cosmetic, and pharmaceutical industries.[1][2] It is an ester formed from sucrose and lauric acid, possessing a hydrophilic sucrose head and a lipophilic laurate tail.[2] This amphiphilic nature makes it an effective emulsifier, solubilizing agent for membrane-bound proteins, and permeation enhancer for drug delivery.[1][2][3][4] Furthermore, SML exhibits antimicrobial properties against various pathogenic bacteria.[5][6]

Enzymatic synthesis of sucrose esters offers several advantages over traditional chemical methods, including milder reaction conditions, higher regioselectivity, and reduced formation of by-products, making it an environmentally friendly and efficient approach.[7][8] Lipases (triacylglycerol hydrolases) are commonly employed as biocatalysts for this process, catalyzing the transesterification reaction between a sucrose source and a lauryl group donor.

These application notes provide a comprehensive overview and detailed protocols for the lipase-catalyzed synthesis of sucrose monolaurate.

Principle of Synthesis

The enzymatic synthesis of sucrose monolaurate is typically achieved through a transesterification reaction. In this reaction, a lipase catalyzes the transfer of an acyl group (laurate) from an acyl donor, such as vinyl laurate or methyl laurate, to one of the hydroxyl groups of sucrose. The use of vinyl esters as acyl donors is often preferred as it can lead to faster reaction rates.[5] The reaction is regioselective, with lipases like that from Thermomyces lanuginosa favoring acylation at the 6-O-position of the glucose moiety of sucrose.[5]

Application Notes

Advantages of Enzymatic Synthesis

-

High Selectivity: Enzymatic synthesis allows for regioselective acylation, leading to a higher proportion of the desired monoester compared to chemical methods which often produce a mixture of mono-, di-, and triesters.[9]

-

Mild Reaction Conditions: The use of lipases enables the reaction to be carried out at lower temperatures (typically 30-70°C), which prevents the degradation of sucrose and the formation of colored by-products associated with high-temperature chemical synthesis.[7]

-

Environmentally Friendly: Enzymatic processes avoid the use of harsh and often toxic catalysts and solvents required in chemical synthesis.[10]

-

Simplified Purification: The higher selectivity of the enzymatic reaction simplifies the downstream purification process of the sucrose monolaurate.[7]

Key Parameters for Optimization

The yield and efficiency of the enzymatic synthesis of sucrose monolaurate are influenced by several key parameters:

-